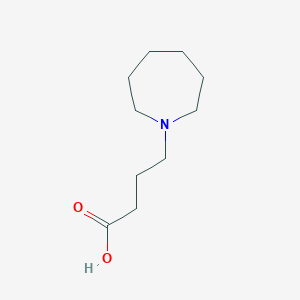

4-(Azepan-1-yl)butanoic acid

描述

4-(Azepan-1-yl)butanoic acid is a cyclic amino acid with the molecular formula C10H19NO2. It is a chiral compound with two enantiomers, (S)-4-(Azepan-1-yl)butanoic acid and ®-4-(Azepan-1-yl)butanoic acid, each exhibiting different biological activities. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)butanoic acid typically involves the reaction of azepane with butanoic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality . The use of advanced purification techniques, such as high-performance liquid chromatography, further enhances the purity of the final product .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields methyl 4-(azepan-1-yl)butanoate:

Reaction:

Conditions:

-

Catalyst: Concentrated sulfuric acid

-

Temperature: Reflux (~110°C)

-

Solvent: Excess methanol

Applications:

-

Ester derivatives are intermediates for pharmaceuticals or polymer synthesis.

Amide Formation

The carboxylic acid reacts with amines or via activation to form amides. A common method involves converting the acid to an acyl chloride first:

Reaction Steps:

-

Acyl Chloride Formation:

-

Amide Synthesis:

Reagents:

-

Thionyl chloride (SOCl₂) for activation

-

Primary/secondary amines (e.g., NH₃, aniline)

Key Insight:

Steric hindrance from the azepane ring may slow reaction rates compared to simpler carboxylic acids.

Reduction of the Carboxylic Acid

Although challenging, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Reaction:

Conditions:

-

Reagent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Anhydrous diethyl ether or THF

-

Temperature: 0°C to room temperature

Limitation:

LiAlH₄ is moisture-sensitive and requires strictly anhydrous conditions.

Functionalization of the Azepane Ring

The tertiary amine in the azepane ring participates in alkylation or acylation reactions:

Quaternary Ammonium Salt Formation

Reaction:

Conditions:

-

Alkylating agent: Methyl iodide

-

Solvent: Dichloromethane or acetonitrile

-

Base: Triethylamine (to neutralize HI)

Acylation

Reaction:

Conditions:

-

Reagent: Acetic anhydride

-

Catalyst: Pyridine

Cyclization Reactions

Under specific conditions, the compound may undergo intramolecular cyclization. For example, dehydration could form a lactam:

Reaction:

Mechanism:

-

Acid-catalyzed intramolecular amide bond formation.

Decarboxylation

Thermal decarboxylation removes CO₂ under high-temperature conditions:

Reaction:

Applications:

-

Synthesis of alkanes with tertiary amine functionalities.

Mechanistic Insights from Analogous Compounds

Research on structurally related compounds, such as 4-oxo-4-phenylbutanoic acid, demonstrates the use of hydrazine and potassium hydroxide in reducing ketones to carboxylic acids . For 4-(Azepan-1-yl)butanoic acid, analogous reductive pathways may apply to derivatives with carbonyl groups.

科学研究应用

Medicinal Chemistry

4-(Azepan-1-yl)butanoic acid has been investigated for its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter release, particularly glutamate, serotonin, and dopamine, suggests its role in addressing conditions such as anxiety, depression, and neurodegenerative diseases .

Case Study : A study highlighted its effectiveness in influencing the opioid receptor system, which could lead to advancements in pain management therapies and addiction treatments .

Biological Research

The compound is being studied for its role in various biological pathways. Its interaction with specific molecular targets can lead to changes in cellular signaling pathways, making it a valuable tool for understanding complex biological processes.

Research Findings : Investigations into its effects on neurotransmitter modulation have shown promising results in animal models for conditions like epilepsy and memory disorders .

Polymer Science

In materials science, this compound serves as a building block for synthesizing advanced polymers. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as flexibility and strength.

作用机制

The mechanism of action of 4-(Azepan-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways . For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .

相似化合物的比较

Similar Compounds

- 4-(Piperidin-1-yl)butanoic acid

- 4-(Morpholin-1-yl)butanoic acid

- 4-(Pyrrolidin-1-yl)butanoic acid

Uniqueness

4-(Azepan-1-yl)butanoic acid is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets .

生物活性

4-(Azepan-1-yl)butanoic acid, also known as 4-(1-Azepanyl)butanoic acid, is a compound characterized by its azepane ring structure, which imparts unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H19NO2

- Molecular Weight : 185.27 g/mol

- CAS Number : 54436-99-6

The compound can be synthesized through the reaction of 4-bromobutanoic acid with azepane in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The azepane ring structure allows for specific binding interactions that can modulate neurotransmission and cellular signaling pathways.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially affecting processes such as energy metabolism and oxidative stress response .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have demonstrated that fasting mimicking diets can enhance gut microbiota composition and metabolites that protect against neurodegenerative diseases like Parkinson's disease (PD) . This suggests that compounds influencing gut-brain interactions may also play a role in neuroprotection.

Potential Therapeutic Uses

This compound is being investigated for various therapeutic applications:

- Treatment of Neurological Disorders : Due to its potential neuroprotective effects, it may be beneficial in treating conditions such as Alzheimer's disease and PD.

- Psychiatric Disorders : Its ability to modulate neurotransmitter systems could make it a candidate for treating anxiety and depression.

Study 1: Neuroprotective Effects in Animal Models

A study involving C57BL/6J mice demonstrated the neuroprotective effects of dietary interventions that modulate gut microbiota. Mice treated with fasting mimicking diets showed increased dopamine levels after receiving gut microbiota from normal mice, indicating a possible link between dietary compounds and neurological health .

| Group | Treatment | Dopamine Levels (ng/mL) |

|---|---|---|

| Control | Normal Saline | 30 |

| Fasting Mimicking Diet (FMD) | FMD + Normal Saline | 50 |

| FMD + MPTP | FMD + MPTP | 20 |

Study 2: Interaction with Enzymes

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles that may have therapeutic implications .

属性

IUPAC Name |

4-(azepan-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGARPFCEPBBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424653 | |

| Record name | 4-(azepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753391-71-8 | |

| Record name | 4-(azepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。